molecular formula C9H11ClO3 B13831099 5,6,6-Trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbonyl chloride CAS No. 40945-50-4

5,6,6-Trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbonyl chloride

Cat. No.: B13831099
CAS No.: 40945-50-4
M. Wt: 202.63 g/mol
InChI Key: CAQCIHWKIDZBKL-UHFFFAOYSA-N
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Description

2H-Pyran-4-carbonyl chloride,5,6-dihydro-2,2,3-trimethyl-6-oxo-(9CI) is a heterocyclic organic compound. It is characterized by a pyran ring structure with various substituents, including a carbonyl chloride group and multiple methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. standard practices in the chemical industry for producing similar compounds would involve large-scale reactions under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-4-carbonyl chloride,5,6-dihydro-2,2,3-trimethyl-6-oxo-(9CI) can undergo various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, leading to the formation of esters, amides, or other derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation or reduction reactions, altering the oxidation state of the functional groups.

    Addition Reactions: The double bonds in the pyran ring can undergo addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

2H-Pyran-4-carbonyl chloride,5,6-dihydro-2,2,3-trimethyl-6-oxo-(9CI) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2H-Pyran-4-carbonyl chloride,5,6-dihydro-2,2,3-trimethyl-6-oxo-(9CI) involves its reactivity with various biological and chemical targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in proteins, enzymes, and other biomolecules. This reactivity can lead to the inhibition or modification of biological pathways, making the compound useful in biochemical research and drug development .

Properties

CAS No.

40945-50-4

Molecular Formula

C9H11ClO3

Molecular Weight

202.63 g/mol

IUPAC Name

5,6,6-trimethyl-2-oxo-3H-pyran-4-carbonyl chloride

InChI

InChI=1S/C9H11ClO3/c1-5-6(8(10)12)4-7(11)13-9(5,2)3/h4H2,1-3H3

InChI Key

CAQCIHWKIDZBKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(=O)OC1(C)C)C(=O)Cl

Origin of Product

United States

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